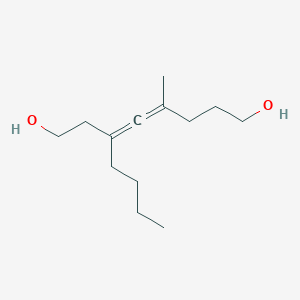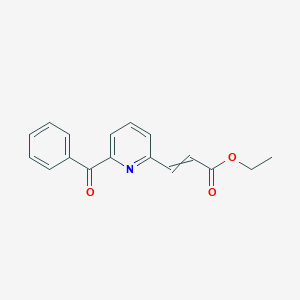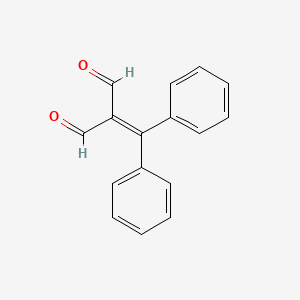
Ethyl (oxiran-2-yl)methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (oxiran-2-yl)methyl carbonate is an organic compound characterized by the presence of an oxirane (epoxide) ring and a carbonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (oxiran-2-yl)methyl carbonate typically involves the reaction of ethylene carbonate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (oxiran-2-yl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the carbonate ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed:
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the carbonate ester group.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl (oxiran-2-yl)methyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of ethyl (oxiran-2-yl)methyl carbonate involves the reactivity of the oxirane ring and the carbonate ester group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The carbonate ester group can be hydrolyzed or reduced, resulting in the formation of alcohols and other derivatives. These reactions are facilitated by the presence of specific molecular targets and pathways, such as enzymes and catalytic sites .
Vergleich Mit ähnlichen Verbindungen
Ethyl (oxiran-2-yl)methyl carbonate can be compared with other similar compounds, such as:
Ethylene carbonate: A simpler carbonate ester with similar reactivity but lacking the oxirane ring.
Propylene carbonate: Another carbonate ester with a different alkyl group, leading to variations in reactivity and applications.
Glycidyl carbonate: Contains both an oxirane ring and a carbonate ester group, similar to this compound, but with different substituents.
Uniqueness: this compound is unique due to the combination of the oxirane ring and the carbonate ester group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
83327-14-4 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
ethyl oxiran-2-ylmethyl carbonate |
InChI |
InChI=1S/C6H10O4/c1-2-8-6(7)10-4-5-3-9-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
NJQGETKKWAMCDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14405053.png)
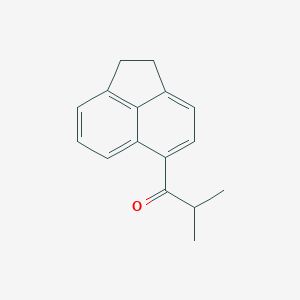

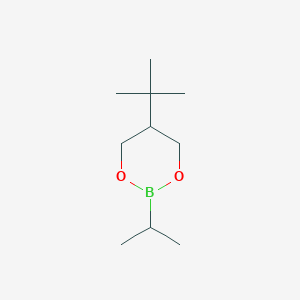
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
methanone](/img/structure/B14405117.png)
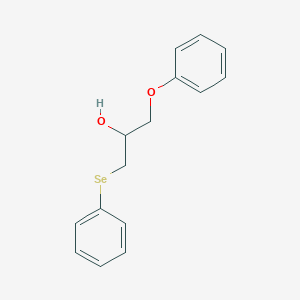
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
